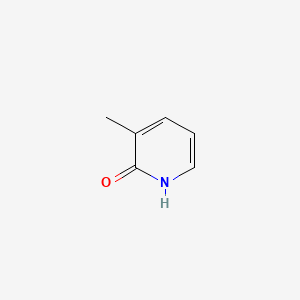

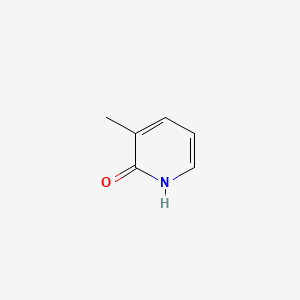

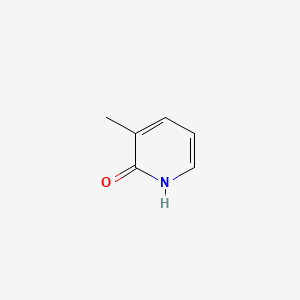

2-Hydroxy-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKDNXIKAWKCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143118 | |

| Record name | 3-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-56-1 | |

| Record name | 2-Hydroxy-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM19FN4HHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylpyridine

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-hydroxy-3-methylpyridine (B85697) (also known as 3-methyl-2-pyridone), a crucial intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.

Synthesis from 2-Bromo-3-methylpyridine (B184072)

A common and direct method for the synthesis of this compound involves the nucleophilic substitution of 2-bromo-3-methylpyridine. This pathway is favored for its relatively straightforward procedure and good yield.

Experimental Protocol

In a dry Schlenk tube, 2-bromo-3-methylpyridine (5.98 g, 35.0 mmol) is dissolved in 100 mL of ammonia (B1221849) (in the form of a solution like ammonium (B1175870) hydroxide (B78521), though the original literature specifies ammonia, which could imply anhydrous ammonia in a suitable solvent). To this solution, potassium tert-butoxide (KOt-Bu, 39.3 g, 350.0 mmol) is added. The reaction mixture is then stirred at 100 °C for 40 hours. After the reaction is complete, the solvent is removed by distillation under reduced pressure. The resulting residue is dissolved in 50 mL of formic acid (HCO2H) and stirred at room temperature for 24 hours. Following this, the pH of the solution is adjusted to approximately 6 using a 3N aqueous solution of potassium hydroxide (KOH). The product is extracted with chloroform (B151607) (CHCl3, 3 x 50 mL). The combined organic phases are washed with saturated saline, dried over anhydrous magnesium sulfate (B86663) (MgSO4), filtered, and concentrated. The crude product is purified by column chromatography using an eluent of 8% methanol (B129727) in dichloromethane (B109758) to yield this compound as a white solid.[1]

Quantitative Data

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 2-Bromo-3-methylpyridine | KOt-Bu, Formic Acid, KOH | Ammonia, Chloroform | 40 hours (initial reaction), 24 hours (formic acid) | 100 °C (initial reaction), Room Temperature (formic acid) | 72% | [Synlett, 2015, vol. 26, # 11, p. 1557 - 1562] |

Synthesis Pathway Diagram

Synthesis from Furan (B31954) Derivatives (via Ring Opening and Closing)

This pathway utilizes furan derivatives, such as 2-acetylfuran (B1664036), which undergo a ring-opening and subsequent ring-closing reaction in the presence of ammonia to form the pyridine (B92270) ring. This method is significant as it builds the heterocyclic core from an acyclic precursor.

Experimental Protocol

First, 2-acetylfuran is synthesized by heating a mixture of furan (25 g), acetic anhydride (B1165640) (74 ml), and 85% phosphoric acid (4 g) to 60°C. The product is then isolated by extraction with ether and distillation under reduced pressure.

For the main reaction, 2-acetylfuran (2 g) is heated in an autoclave at 180°C for 20 hours with liquid ammonia (10 ml) and ammonium chloride (0.5 g) as a catalyst. After cooling, the reaction mixture is diluted with methanol and treated with activated carbon. The filtrate is then concentrated, and the residue is dissolved in water and extracted with ether to remove byproducts such as 2-acetylpyrrole. The aqueous layer is then acidified and further purified to isolate 2-methyl-3-hydroxypyridine.

Quantitative Data

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 2-Acetylfuran | Liquid Ammonia, NH4Cl | None (neat) | 20 hours | 180 °C | Good (not specified) | [Tohoku Journal of Agricultural Research X (1) 1959] |

Synthesis Pathway Diagram

Synthesis from Alanine (via Oxazole (B20620) Intermediate and Diels-Alder Reaction)

This synthetic route involves the construction of an oxazole ring from alanine, followed by a Diels-Alder reaction to form the substituted pyridine ring. This multi-step synthesis offers a versatile approach to variously substituted pyridines.

Experimental Protocol

Step 1: Synthesis of 2-Ethoxyoxalylalanine Ethyl Ester Alanine (25 g, 281 mmol) is placed in a 1000 mL flask with absolute ethanol (B145695) (650 mL). Thionyl chloride (45 mL, 618 mmol) is added dropwise at 35-40°C. The mixture is refluxed for 5 hours. After cooling to 50°C, sodium carbonate powder (65 g, 613 mmol) is added in portions, followed by diethyl oxalate (B1200264) (150 mL, 1.1 mol). The reaction is maintained at 50°C for 5 hours.

Step 2: Synthesis of 4-Methyl-5-ethoxyoxazole The crude 2-ethoxyoxalylalanine ethyl ester is reacted with toluene, phosphorus oxychloride, and triethylamine (B128534) at 80°C for 7 hours. After workup, the resulting crude 4-methyl-5-ethoxy-2-oxazolecarboxylic acid ethyl ester is hydrolyzed with sodium hydroxide solution. The mixture is then acidified to pH 2.5 at 60°C to induce decarboxylation and the product, 4-methyl-5-ethoxyoxazole, is obtained by steam distillation.

Step 3: Diels-Alder Reaction and Final Product Formation The synthesized 4-methyl-5-ethoxyoxazole is then reacted with a suitable dienophile. For example, a reaction with maleic anhydride followed by hydrolysis and decarboxylation would lead to the desired 2-methyl-3-hydroxypyridine nucleus. The final decarboxylation to obtain this compound is achieved by heating the intermediate 2-methyl-3-hydroxy-isonicotinic acid in quinoline (B57606) with copper powder at 180°C for 4 hours.

Quantitative Data

| Starting Material | Key Intermediate | Final Step Yield | Overall Yield | Reference |

| Alanine | 4-Methyl-5-ethoxyoxazole | 79% (from 3-methyl-2-hydroxy-isonicotinic acid) | 30.3% | [Guidechem FAQ] |

Synthesis Pathway Diagram

References

An In-depth Technical Guide on the Tautomerism of 2-Hydroxy-3-methylpyridine and 3-methyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy and pyridone forms of substituted pyridines is a critical consideration in medicinal chemistry and drug development, as the predominant tautomer can significantly influence a molecule's physicochemical properties, receptor binding, and metabolic stability. This technical guide provides a comprehensive overview of the tautomerism between 2-hydroxy-3-methylpyridine (B85697) and its corresponding lactam, 3-methyl-2-pyridone. Due to the limited availability of specific quantitative data for this substituted system, this paper leverages the extensively studied 2-hydroxypyridine (B17775)/2-pyridone equilibrium as a foundational model. The guide details the underlying principles, the profound influence of solvent polarity, and the expected effects of the 3-methyl substituent. Furthermore, it outlines key experimental protocols for the determination of tautomeric equilibria and provides visual representations of the chemical principles and experimental workflows.

Introduction to Pyridone-Hydroxypyridine Tautomerism

The tautomerism between 2-hydroxypyridines and 2-pyridones is a classic example of lactam-lactim tautomerism, a form of prototropic tautomerism involving the migration of a proton between oxygen and nitrogen atoms.[1] The two tautomers, the aromatic hydroxy form and the non-aromatic but highly polar pyridone form, often coexist in equilibrium. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and the nature of substituents on the pyridine (B92270) ring.[2][3] Understanding and controlling this equilibrium is paramount in drug design, as the different tautomers present distinct hydrogen bonding capabilities, lipophilicity, and electronic distributions.

The 3-methyl substitution on the pyridine ring introduces both electronic and steric effects that can modulate the tautomeric preference. The electron-donating nature of the methyl group can influence the basicity of the ring nitrogen and the acidity of the hydroxyl group, thereby shifting the equilibrium.

Tautomeric Equilibrium: A Quantitative Perspective

In the gas phase and non-polar solvents, the less polar 2-hydroxypyridine tautomer is generally favored.[1] Conversely, in polar protic solvents, the more polar 2-pyridone form predominates due to its larger dipole moment and greater ability to engage in hydrogen bonding with the solvent.[1][2]

Table 1: Tautomeric Equilibrium Constants (KT) and Thermodynamic Data for the 2-Hydroxypyridine/2-Pyridone System in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([2-Pyridone]/[2-Hydroxypyridine]) | ΔG (kcal/mol) | Reference(s) |

| Gas Phase | 1 | ~0.3 | +0.6 to +0.8 | [4] |

| Cyclohexane | 2.02 | 1.7 | -0.32 | [2] |

| Chloroform | 4.81 | 6.0 | -1.06 | [2] |

| Acetonitrile | 37.5 | ~10 | -1.36 | [1] |

| Water | 78.4 | ~910 | -4.03 | [2] |

Note: ΔG was calculated using the formula ΔG = -RTln(KT) at T = 298 K.

Expected Influence of the 3-Methyl Group:

The 3-methyl group is an electron-donating group through an inductive effect. This is expected to increase the electron density in the pyridine ring, making the ring nitrogen slightly more basic. A more basic nitrogen would favor the protonated, pyridone form. Therefore, it is anticipated that the equilibrium constant, KT, for this compound will be slightly larger than that of the parent compound in a given solvent, favoring the 3-methyl-2-pyridone tautomer. However, without direct experimental data, this remains a qualitative prediction.

Experimental Protocols for Tautomerism Analysis

The determination of tautomeric equilibrium constants relies on spectroscopic techniques that can distinguish between the two tautomers.

UV/Vis Spectroscopy

Principle: The aromatic 2-hydroxypyridine and the non-aromatic 2-pyridone tautomers exhibit distinct electronic transitions and thus have different UV/Vis absorption spectra. The hydroxy form typically shows a benzenoid-like spectrum, while the pyridone form has a spectrum characteristic of an α,β-unsaturated carbonyl system, generally at a longer wavelength.[1] By measuring the absorbance at wavelengths where one tautomer absorbs significantly more than the other, the relative concentrations of the two species can be determined.

Detailed Protocol:

-

Preparation of Standard Solutions:

-

Synthesize and purify N-methyl-3-methyl-2-pyridone and 2-methoxy-3-methylpyridine. These "fixed" derivatives serve as models for the individual tautomers, as they cannot tautomerize.

-

Prepare a series of standard solutions of known concentrations for each fixed derivative in the solvent of interest.

-

-

Determination of Molar Absorptivities:

-

Record the UV/Vis spectrum for each standard solution.

-

Determine the molar absorptivity (ε) for each fixed tautomer at several wavelengths, particularly at the λmax of each compound.

-

-

Analysis of the Tautomeric Mixture:

-

Prepare a solution of this compound of known total concentration in the same solvent.

-

Record its UV/Vis spectrum.

-

The absorbance of the mixture at a given wavelength (λ) is the sum of the absorbances of the two tautomers: Aλ = ελ(hydroxy) * [hydroxy] * l + ελ(pyridone) * [pyridone] * l where l is the path length of the cuvette.

-

The total concentration is: Ctotal = [hydroxy] + [pyridone].

-

By measuring the absorbance at two different wavelengths, a system of two simultaneous equations can be solved to find the concentrations of the individual tautomers.

-

-

Calculation of KT:

-

KT = [pyridone] / [hydroxy]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The aromatic hydroxy tautomer and the pyridone tautomer will have distinct 1H and 13C NMR spectra.[5][6] For instance, the chemical shifts of the ring protons and the carbon attached to the oxygen/nitrogen will be significantly different between the two forms.

Detailed Protocol:

-

Acquisition of Spectra for "Fixed" Derivatives:

-

Obtain 1H and 13C NMR spectra of the "fixed" derivatives (N-methyl-3-methyl-2-pyridone and 2-methoxy-3-methylpyridine) in the desired deuterated solvent to determine the characteristic chemical shifts for each tautomeric form.

-

-

Analysis of the Tautomeric Mixture:

-

Acquire 1H and 13C NMR spectra of this compound in the same deuterated solvent.

-

If the rate of tautomerization is slow on the NMR timescale, separate sets of peaks will be observed for each tautomer. The ratio of the integrals of corresponding peaks directly gives the ratio of the tautomers.

-

If the rate of tautomerization is fast, a single, time-averaged set of peaks will be observed. The chemical shift (δobs) of a given nucleus will be a weighted average of the chemical shifts of that nucleus in the individual tautomers (δhydroxy and δpyridone): δobs = Xhydroxy * δhydroxy + Xpyridone * δpyridone where X is the mole fraction of each tautomer.

-

Since Xhydroxy + Xpyridone = 1, the mole fractions can be calculated.

-

-

Calculation of KT:

-

KT = Xpyridone / Xhydroxy

-

Visualizing Tautomerism and Experimental Workflows

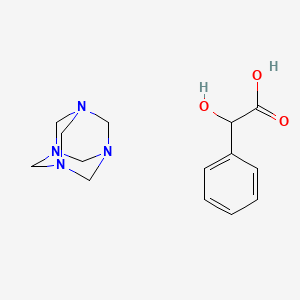

Tautomeric Equilibrium

Caption: Tautomeric equilibrium between this compound and 3-methyl-2-pyridone.

UV/Vis Spectroscopy Experimental Workflow

Caption: Workflow for determining tautomeric equilibrium constant using UV/Vis spectroscopy.

NMR Spectroscopy Data Analysis Logic

Caption: Logical workflow for NMR data analysis in tautomerism studies.

Conclusion

The tautomeric equilibrium of this compound and 3-methyl-2-pyridone is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery and development. While direct quantitative data for this specific molecule is sparse, a thorough understanding can be achieved by leveraging the extensive research on the parent 2-hydroxypyridine/2-pyridone system. The principles of solvent-dependent equilibrium and the expected electronic influence of the 3-methyl group provide a strong framework for predicting its behavior. The experimental protocols outlined in this guide, particularly UV/Vis and NMR spectroscopy, offer robust methods for the quantitative determination of the tautomeric ratio. For researchers in the pharmaceutical sciences, a careful consideration and, where necessary, experimental determination of the predominant tautomeric form is an indispensable step in the design and optimization of new chemical entities.

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. 3-Methyl-2-pyridone(1003-56-1) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-Hydroxy-3-methylpyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylpyridine, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and tautomeric equilibrium with 3-methyl-2-pyridone. A detailed experimental protocol for its synthesis is provided, along with a thorough characterization using various spectroscopic techniques. The biological activities, particularly its role as a potential enzyme inhibitor, are also discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the field of organic synthesis.

Molecular Structure and Formula

This compound, also known by its IUPAC name 3-methyl-1H-pyridin-2-one, is a substituted pyridine (B92270) derivative.[1] Its chemical formula is C₆H₇NO, and it has a molecular weight of 109.13 g/mol .[2][3] The molecule consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a methyl group at the 3-position.

An important characteristic of this compound is its existence in a tautomeric equilibrium with 3-methyl-2-pyridone. In this equilibrium, the proton can reside on the oxygen atom (the enol form, this compound) or the nitrogen atom (the keto or amide form, 3-methyl-2-pyridone).[4][5][6] Spectroscopic evidence and theoretical studies indicate that the pyridone form is the predominant tautomer in most solvents and in the solid state.[4][5][7] This is attributed to the aromaticity of the pyridone ring and the presence of a strong C=O bond.[7]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methyl-2-pyridone(1003-56-1) 1H NMR [m.chemicalbook.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Hydroxy-3-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methylpyridine (CAS No: 1121-78-4), a key heterocyclic compound with applications in medicinal chemistry and material science. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualizations to facilitate research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.30 - 7.20 | m | - | H-6 |

| 7.15 - 7.05 | m | - | H-4 |

| 6.15 - 6.05 | t | 6.5 | H-5 |

| 2.17 | s | - | -CH₃ |

| 11.5 (broad) | s | - | -OH |

Solvent: CDCl₃. Instrument: 500 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 164.0 | C-2 |

| 140.0 | C-6 |

| 138.0 | C-4 |

| 118.0 | C-3 |

| 105.0 | C-5 |

| 17.0 | -CH₃ |

Solvent: CDCl₃. Instrument: 125 MHz NMR Spectrometer.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2950 | Medium | C-H stretch (methyl) |

| 1650 | Strong | C=O stretch (pyridone tautomer) |

| 1600, 1580 | Strong | C=C stretch (aromatic ring) |

| 1470 | Medium | C-H bend (methyl) |

| 1250 | Medium | C-O stretch |

| 800 | Strong | C-H bend (out-of-plane) |

Technique: Attenuated Total Reflectance (ATR)-FTIR.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 109 | 100 | [M]⁺ (Molecular Ion) |

| 81 | 60 | [M - CO]⁺ |

| 80 | 45 | [M - CHO]⁺ |

| 54 | 30 | [C₃H₄N]⁺ |

| 53 | 25 | [C₄H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 500 MHz spectrometer. Data was acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2.0 s were used. A total of 1024 scans were accumulated to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was used.

-

Sample Analysis: A small amount of the solid this compound sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was utilized.

-

Chromatographic Conditions: A 30 m x 0.25 mm capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane was used. The oven temperature was programmed to start at 100 °C, hold for 2 minutes, and then ramp to 250 °C at a rate of 10 °C/min. Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometric Conditions: The mass spectrometer was operated in EI mode at an ionization energy of 70 eV. The ion source temperature was maintained at 230 °C, and the quadrupole mass analyzer was scanned over a mass range of m/z 40-500.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the interpretation of the resulting data for this compound.

Solubility of 2-Hydroxy-3-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Hydroxy-3-methylpyridine, a crucial physicochemical property for its application in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing comprehensive, detailed experimental protocols for determining the solubility of this compound in various organic solvents. The methodologies described include the gravimetric method, UV-Vis spectroscopy, and potentiometric titration, which are standard and reliable techniques for solubility measurement. This guide also includes templates for data presentation and visualizations of the experimental workflows to aid researchers in generating and organizing their own solubility data.

Introduction

This compound (CAS No: 1121-78-4), also known as 3-methyl-2-pyridone, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that influences its synthesis, purification, formulation, and biological activity. Understanding the solubility profile is essential for designing efficient reaction conditions, developing suitable drug delivery systems, and predicting its behavior in different chemical environments.

This guide provides a detailed overview of established experimental methods for determining the solubility of this compound. While specific experimental data is not currently available in the literature, the protocols outlined herein will enable researchers to generate accurate and reproducible solubility data in their own laboratories.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Ethanol | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Acetone | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Ethyl Acetate | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Dichloromethane | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Acetonitrile | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Dimethyl Sulfoxide | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] |

Table 2: Solubility of this compound in g/100g of Solvent at Different Temperatures

| Solvent | Temperature (K) | Solubility ( g/100g solvent) |

| Methanol | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Ethanol | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Acetone | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Ethyl Acetate | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Dichloromethane | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Acetonitrile | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] | |

| Dimethyl Sulfoxide | 298.15 | [Experimental Value] |

| 303.15 | [Experimental Value] | |

| 308.15 | [Experimental Value] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method (Shake-Flask Method)

This is a classical and highly accurate method for determining equilibrium solubility.[1][2][3][4]

3.1.1. Materials and Apparatus

-

This compound (solute), analytical grade

-

Selected organic solvent, analytical grade

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a syringe filter to avoid precipitation or further dissolution.

-

Mass Determination: Dispense the filtered saturated solution into a pre-weighed, dry container. Record the total mass of the container and the solution.

-

Solvent Evaporation: Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the solute.

-

Final Weighing: Once all the solvent has been removed and the weight is constant, weigh the container with the dried solute.

3.1.3. Data Analysis

The solubility can be calculated in terms of mole fraction (x) and mass per mass of solvent ( g/100g ).

-

Mass of solute (m_solute): (Mass of container + dried solute) - (Mass of empty container)

-

Mass of solvent (m_solvent): (Mass of container + solution) - (Mass of container + dried solute)

-

Solubility ( g/100g solvent): (m_solute / m_solvent) * 100

-

Moles of solute (n_solute): m_solute / Molar mass of this compound

-

Moles of solvent (n_solvent): m_solvent / Molar mass of the solvent

-

Mole fraction solubility (x): n_solute / (n_solute + n_solvent)

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It is a high-throughput method ideal for screening multiple solvents.

3.2.1. Materials and Apparatus

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker bath

3.2.2. Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, steps 1 and 2).

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant of the saturated solution and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Concentration Determination:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

3.2.3. Data Analysis

The solubility is determined from the concentration of the saturated solution.

Potentiometric Titration Method

This method is particularly useful for ionizable compounds like this compound and can determine the solubility as a function of pH.

3.3.1. Materials and Apparatus

-

This compound

-

Aqueous and/or organic co-solvent systems

-

Standardized acidic and basic titrants (e.g., HCl, NaOH)

-

Potentiometric autotitrator with a pH electrode

-

Thermostatted titration vessel

-

Analytical balance

3.3.2. Procedure

-

System Setup: Calibrate the pH electrode using standard buffers.

-

Sample Preparation: Prepare a suspension of this compound in the chosen solvent system within the thermostatted titration vessel. Ensure an excess of solid is present.

-

Titration: Titrate the suspension with the standardized acid or base. The titrant will react with the dissolved solute, causing more of the solid to dissolve to re-establish equilibrium.

-

Data Acquisition: Record the pH and the volume of titrant added throughout the titration. The titration is continued until all the solid has dissolved and a clear endpoint is observed, or until a desired pH range has been covered.

3.3.3. Data Analysis

The solubility at a given pH can be determined from the amount of titrant consumed to maintain that pH while solid is present. The intrinsic solubility (solubility of the neutral species) can be calculated from the solubility-pH profile using the Henderson-Hasselbalch equation and the pKa of the compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to obtain this critical information. By following the detailed experimental protocols for the gravimetric, UV-Vis spectroscopic, and potentiometric titration methods, scientists and drug development professionals can generate reliable and accurate solubility profiles. The provided table templates and workflow diagrams will aid in the systematic collection and presentation of this essential data, thereby supporting the continued research and development of this compound and its applications.

References

An In-depth Technical Guide to 2-Hydroxy-3-methylpyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpyridine (B85697), also known by its tautomeric name 3-methyl-2-pyridone, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its strategic placement of a hydroxyl and a methyl group on the pyridine (B92270) ring imparts a unique combination of reactivity and biological relevance, establishing it as a valuable scaffold and synthetic intermediate. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and the elucidation of its role in relevant biochemical pathways.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of pyridine chemistry that flourished in the late 19th and early 20th centuries. While the parent compound, pyridine, was first isolated from bone oil in 1849, the systematic synthesis of its derivatives took several more decades to develop. The pioneering work of chemists such as Arthur Rudolf Hantzsch, with his eponymous pyridine synthesis in 1881, and later Aleksei Chichibabin, who developed the Chichibabin pyridine synthesis in 1924, laid the foundational groundwork for accessing a wide array of substituted pyridines.

The specific first synthesis of this compound is not definitively attributed to a single, landmark discovery but rather emerged from the systematic investigation of picoline (methylpyridine) chemistry. By the mid-20th century, its importance as a key intermediate was solidified, particularly with the burgeoning field of vitamin synthesis. A notable patent filed in 1961 (and granted in 1966) highlighted a process for preparing 2-methyl-3-hydroxypyridines as crucial precursors for the synthesis of Vitamin B6 and its derivatives, underscoring the compound's growing significance in pharmaceutical development.

Physicochemical Properties

This compound exists in a tautomeric equilibrium with its pyridone form, 3-methyl-2(1H)-pyridone. The pyridone tautomer is generally favored in most solvents. The compound is a white to light yellow crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molar Mass | 109.13 g/mol | [1][2] |

| Melting Point | 139-141 °C | [2] |

| Boiling Point | 204.59 °C (estimate) | [2] |

| Density | 1.1143 g/cm³ (estimate) | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

| CAS Number | 1003-56-1 | [1][2] |

Table 1: Physicochemical Properties of this compound.

Key Synthesis Protocols

Several synthetic routes to this compound have been developed, each with its own advantages in terms of starting materials, yield, and scalability. Below are detailed experimental protocols for two common methods.

Synthesis from 2-Bromo-3-methylpyridine (B184072)

This method involves the nucleophilic substitution of a bromine atom with a hydroxyl group, often facilitated by a strong base in the presence of a catalyst or under specific reaction conditions.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-3-methylpyridine (5.98 g, 35.0 mmol) in 100 mL of liquid ammonia.

-

Addition of Base: To the stirred solution, carefully add potassium tert-butoxide (39.3 g, 350.0 mmol).

-

Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at 100 °C for 40 hours.

-

Work-up: After cooling to room temperature, carefully vent the ammonia. Remove the remaining solvent by distillation under reduced pressure.

-

Acidification and Neutralization: Dissolve the residue in 50 mL of formic acid and stir at room temperature for 24 hours. Subsequently, adjust the pH to approximately 6 using a 3N aqueous solution of potassium hydroxide.

-

Extraction: Extract the aqueous layer with chloroform (B151607) (3 x 50 mL). Combine the organic phases, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an eluent of 8% methanol (B129727) in dichloromethane (B109758) to afford this compound as a white solid (yield: 2.75 g, 72%).[2]

Diels-Alder Approach from an Oxazole (B20620) Precursor

This method utilizes a Diels-Alder reaction between a substituted oxazole and an ethylenic dienophile, followed by an elimination step to form the pyridine ring. This approach is particularly useful for accessing substituted pyridines.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-methyl-5-ethoxyoxazole (1.27 g, 0.01 mole) and maleic anhydride (B1165640) (0.98 g, 0.01 mole) in 2.5 mL of dry benzene.

-

Initial Reaction: An exothermic reaction will occur, which may require cooling to maintain control.

-

Reflux: After the initial heat evolution subsides, reflux the mixture for approximately 18 hours.

-

Work-up and Hydrolysis: After cooling, the intermediate adduct can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-methyl-3-hydroxypyridine derivative. The specific conditions for hydrolysis will depend on the nature of the dienophile used.

Biological Significance and Role in Biochemical Pathways

While this compound itself has shown some general biological activities, including antimicrobial and anti-inflammatory effects, its primary significance lies in its role as a structural motif and a precursor in drug synthesis. Furthermore, the pyridone core is a key feature in the catabolism of nicotinamide (B372718) (Vitamin B3).

The metabolic pathway of N-methyl-nicotinamide, a derivative of nicotinamide, involves oxidation to form various N-methylated pyridones. This pathway is crucial for the clearance of excess nicotinamide and is an important area of study in metabolic research. The enzymes involved in these transformations are primarily aldehyde oxidases.

Caption: Metabolic pathway of N-methyl-nicotinamide to pyridone derivatives.

Application in Drug Development: A Synthetic Workflow

A significant application of this compound is its use as a key starting material in the synthesis of various pharmaceuticals. The following diagram illustrates a generalized workflow where this compound is functionalized and incorporated into a more complex drug molecule. This multi-step process often involves protection of the hydroxyl group, modification of the pyridine ring, and subsequent coupling reactions.

Caption: Generalized synthetic workflow utilizing this compound.

Conclusion

This compound has evolved from a subject of early 20th-century academic inquiry into a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile reactivity, coupled with the biological significance of the pyridone scaffold, ensures its continued importance in the development of novel therapeutics and other functional molecules. The detailed synthetic protocols and an understanding of its role in biochemical pathways, as outlined in this guide, provide a valuable resource for researchers and professionals in the field. Further exploration of its derivatives and their biological activities promises to open new avenues for drug discovery and development.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Hydroxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-hydroxy-3-methylpyridine (B85697), a key heterocyclic scaffold in medicinal chemistry. The document details the regioselectivity, reaction conditions, and experimental protocols for various electrophilic substitutions, including nitration, halogenation, sulfonation, and formylation. The tautomeric nature of the starting material, existing in equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, plays a crucial role in its reactivity and is a central theme throughout this guide.

Core Concepts: Reactivity and Regioselectivity

This compound is an electron-rich heteroaromatic compound, making it susceptible to electrophilic attack. The directing effects of the hydroxyl (or keto) and methyl groups, combined with the inherent electronic properties of the pyridine (B92270) ring, govern the regioselectivity of these reactions. The hydroxyl group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. In the pyridone tautomer, the ring nitrogen and the carbonyl group influence the electron density. Electrophilic substitution on the pyridine ring is generally disfavored at the C-2 and C-6 positions due to the electron-withdrawing effect of the nitrogen atom. Consequently, substitution is typically directed to the C-3 and C-5 positions. In the case of this compound, the C-3 position is already substituted, leaving the C-4, C-5, and C-6 positions as potential sites for electrophilic attack. The interplay of the activating groups and the pyridine ring electronics leads to a preference for substitution at the C-4 and C-6 positions.

Nitration

The nitration of this compound, or its tautomer 3-hydroxy-2-methylpyridine (B140910), readily proceeds to yield a mixture of nitro-substituted products. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Experimental Protocol: Nitration of 3-Hydroxy-2-methylpyridine[1]

This protocol describes the nitration of 3-hydroxy-2-methylpyridine, an isomer of the target compound. The reactivity and regioselectivity are expected to be similar for this compound.

Procedure:

-

In a flask equipped with external ice cooling, 10.9 g (0.10 mole) of 3-hydroxy-2-methylpyridine is gradually added to 70 ml of concentrated sulfuric acid, maintaining a temperature of 0-5 °C.

-

A pre-cooled mixture of 7 g of nitric acid (specific gravity 1.50) and 16.5 g of concentrated sulfuric acid is added dropwise over 2 hours, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, the reaction mixture is poured onto ice.

-

Addition of a few milliliters of ammonium (B1175870) hydroxide (B78521) results in the precipitation of the crude 6-nitro product.

-

The filtrate is then made strongly basic with 50% aqueous sodium hydroxide, and the 4-nitro product is extracted with ether.

Quantitative Data: Nitration of 3-Hydroxy-2-methylpyridine[1]

| Product | Yield | Melting Point (°C) |

| 3-Hydroxy-2-methyl-6-nitropyridine | 9% | 247-253 (crude) |

| 3-Hydroxy-2-methyl-4-nitropyridine | 46% | 111-112 |

Halogenation

Halogenation of this compound, particularly bromination, can be achieved using various brominating agents. Due to the activated nature of the ring, the reaction can proceed under relatively mild conditions. The position of bromination is influenced by the solvent and the specific brominating agent used.

General Considerations for Bromination

Illustrative Workflow for Bromination

Caption: Illustrative workflow for the bromination of this compound.

Sulfonation

Sulfonation of 2-hydroxypyridines can be accomplished using oleum (B3057394) (fuming sulfuric acid) or a sulfur trioxide-pyridine complex. The reaction introduces a sulfonic acid group onto the pyridine ring. The position of sulfonation is dictated by the directing effects of the substituents. For this compound, substitution at the 5-position is anticipated.

Experimental Protocol: Sulfonation of 4-Hydroxypyridine (B47283) (Analogous Reaction)

A detailed protocol for the sulfonation of this compound is not available in the provided search results. However, the sulfonation of 4-hydroxypyridine provides a relevant analogy.

Procedure:

-

Dissolve the hydroxypyridine derivative in oleum.

-

Heat the reaction mixture for an extended period.

-

Carefully pour the reaction mixture onto ice.

-

Neutralize the solution to precipitate the sulfonated product.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds. While pyridines themselves are generally unreactive under these conditions, the 2-pyridone tautomer is sufficiently activated to undergo formylation. The reaction typically employs a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

General Experimental Protocol for Vilsmeier-Haack Reaction[1]

This is a general procedure that can be adapted for this compound.

Procedure:

-

To a solution of the substrate (1.0 equivalent) in DMF, add the Vilsmeier reagent (1.5 equivalents) at 0 °C.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by adding a solution of sodium acetate (B1210297) in water at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Reaction Pathway for Vilsmeier-Haack Formylation

Caption: General signaling pathway for the Vilsmeier-Haack formylation.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom and the propensity for the Lewis acid catalyst to coordinate with the nitrogen lone pair. However, the more electron-rich 2-pyridone tautomer can undergo acylation under certain conditions.

General Considerations

For the Friedel-Crafts acylation of this compound, the reaction would likely proceed on the 2-pyridone tautomer. The use of a strong Lewis acid and an acylating agent (e.g., an acid chloride or anhydride) would be required. The expected position of acylation would be the C-5 position, analogous to other electrophilic substitution reactions on this scaffold. Due to the lack of specific literature on this reaction for the target molecule, experimental conditions would need to be carefully optimized.

Conclusion

This compound exhibits a rich and varied reactivity towards electrophilic substitution. The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms is a key determinant of its reactivity profile. While detailed experimental data for all types of electrophilic substitution on this specific molecule are not exhaustively documented in readily available literature, the principles of electrophilic aromatic substitution and the data from closely related analogues provide a strong framework for predicting and carrying out these transformations. Further research and exploration are warranted to fully elucidate the synthetic potential of this important heterocyclic building block.

The Biological Versatility of 2-Hydroxy-3-methylpyridine: A Technical Guide for Researchers

An In-depth Exploration of a Promising Heterocyclic Scaffold in Drug Discovery and Development

Introduction: 2-Hydroxy-3-methylpyridine, a substituted pyridine (B92270) derivative, has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of its multifaceted pharmacological profile, including its antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this heterocyclic compound. While extensive quantitative data for the parent compound is limited in publicly available literature, this guide summarizes the known biological effects and provides quantitative data for closely related derivatives to illustrate the potential potency of this structural class.

Core Biological Activities

This compound and its derivatives have demonstrated a breadth of biological effects, positioning them as promising candidates for further investigation in various therapeutic areas.

Antioxidant Activity

Anti-inflammatory Effects

The anti-inflammatory potential of hydroxypyridine derivatives has been investigated in various in vitro and in vivo models. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. Derivatives of 3-hydroxy pyridine-4-one, for instance, have demonstrated significant anti-inflammatory activity, which is thought to be related to their iron-chelating properties, as key enzymes in the inflammatory cascade like cyclooxygenase and lipoxygenase are heme-dependent[1].

Antimicrobial Properties

Research indicates that this compound and its analogs exhibit potential antimicrobial properties, making them candidates for the development of new antibiotics[2]. While minimum inhibitory concentration (MIC) values for the parent compound are not widely reported, a silver complex of a closely related derivative, 2-amino-3-methylpyridine (B33374), has shown antimicrobial efficacy against various bacterial strains.

Enzyme Inhibition

This compound can act as an inhibitor of specific enzymes, thereby modulating their activity and influencing biochemical processes[2]. The hydroxyl and methyl groups on the pyridine ring are crucial for its binding affinity and specificity to target enzymes[2]. This inhibitory action is a key aspect of its mechanism of action and contributes to its diverse pharmacological effects.

Cytotoxic and Potential Anticancer Effects

The cytotoxic effects of various pyridine derivatives against different cancer cell lines have been documented, suggesting a potential role for this scaffold in anticancer drug discovery. While specific IC50 values for this compound are not consistently reported, studies on related compounds provide insights into the structure-activity relationships that govern cytotoxicity.

Quantitative Data on Derivatives of this compound

Due to the limited availability of quantitative data for the parent compound, this section presents data for some of its derivatives to illustrate the biological potential of this chemical class.

Table 1: Antimicrobial Activity of a Silver(I) Complex of 2-Amino-3-methylpyridine

| Microorganism | Strain | MIC (μg/mL) |

| Sarcina lutea | ATCC 10031 | 2 |

| Micrococcus luteus | Clinical | 4 |

| Staphylococcus aureus | ATCC 6538p | 16 |

| Klebsiella pneumoniae | Clinical | 16 |

| Candida albicans | Clinical | 32 |

Data extracted from a study on a silver(I) complex containing 2-amino-3-methylpyridine as a ligand[3].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well and mix thoroughly.

-

Include a control group containing the solvent and DPPH solution but no test compound.

-

Include a blank group containing the solvent and methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

-

Determination of IC50: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate. Allow the cells to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at approximately 540 nm.

-

Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

-

Determination of IC50: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Simplified pathway of LPS-induced NO production and its potential inhibition.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls:

-

Positive Control: Broth with inoculum but no test compound.

-

Negative Control: Broth only.

-

Standard Control: A known antibiotic as a reference.

-

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The method will vary depending on the enzyme and the substrate-product reaction being monitored (e.g., colorimetric, fluorometric, or luminescent detection).

General Protocol (Colorimetric Example):

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, the test compound (this compound), and a suitable buffer.

-

Assay Setup (in a 96-well plate):

-

Control wells: Enzyme, buffer, and solvent (without the test compound).

-

Test wells: Enzyme, buffer, and various concentrations of the test compound.

-

Blank wells: Buffer and substrate (without the enzyme).

-

-

Pre-incubation: Pre-incubate the enzyme with the test compound for a specific time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measurement: Monitor the change in absorbance over time at a wavelength specific to the product formation.

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of enzyme inhibition relative to the control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

This compound represents a versatile heterocyclic scaffold with a range of promising biological activities. While quantitative data on the parent compound is not extensively available, the activities of its derivatives highlight the therapeutic potential of this chemical class. The provided experimental protocols offer a framework for researchers to further investigate and quantify the biological effects of this compound and its analogs. Future research should focus on generating robust quantitative data for the parent compound to better understand its structure-activity relationships and to guide the rational design of more potent and selective derivatives for various therapeutic applications. The exploration of its mechanisms of action, particularly in enzyme inhibition and the modulation of signaling pathways, will be crucial for its advancement as a potential drug candidate.

References

An In-depth Technical Guide on the Biological Significance of 2-Hydroxy-3-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxy-3-methylpyridine, a heterocyclic organic compound, is primarily recognized as a metabolite in the microbial degradation of 3-methylpyridine (B133936). While not extensively characterized as a pharmacologically active agent with a defined mechanism of action, its formation and subsequent metabolism are of significant interest in the fields of environmental science, toxicology, and biochemistry. This document provides a comprehensive overview of the known biological context of this compound, focusing on its enzymatic formation, the metabolic pathways it is involved in, and the experimental methodologies used to study these processes.

Introduction

This compound (2H3MP) is a pyridine (B92270) derivative that has been identified as a key intermediate in the biodegradation of 3-methylpyridine (also known as 3-picoline) by various microorganisms.[1] 3-Methylpyridine is an environmental contaminant, and understanding its microbial metabolism is crucial for bioremediation strategies. The hydroxylation of the pyridine ring is a critical initial step in its degradation, making 2H3MP a focal point of study in this context.[1] Although direct, extensive research on the specific mechanism of action of 2H3MP on cellular targets is limited, its role as a metabolite provides insights into enzymatic processes and potential bioactivities.[2]

Enzymatic Formation and Metabolic Pathway

The primary mechanism leading to the formation of this compound is the microbial oxidation of 3-methylpyridine. This biotransformation is typically catalyzed by monooxygenase or dioxygenase enzymes.[1]

2.1. The Microbial Metabolism of 3-Methylpyridine

Several bacterial strains, including those from the genera Pseudomonas and Gordonia, have been shown to metabolize 3-methylpyridine.[1][3] The initial step in the aerobic degradation of 3-methylpyridine often involves the hydroxylation of the pyridine ring to form this compound.[1] This reaction is a detoxification process, as it initiates the breakdown of the toxic pyridine derivative.[3]

One proposed metabolic pathway involves the following key steps:

-

Hydroxylation: 3-methylpyridine is hydroxylated at the 2-position to yield this compound. This reaction is typically catalyzed by a monooxygenase, which incorporates one atom of molecular oxygen into the substrate.[1]

-

Ring Cleavage: Following hydroxylation, the pyridine ring of the resulting dihydroxypyridine is cleaved. This is often accomplished by a dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to its opening.[4][5]

-

Further Degradation: The resulting aliphatic intermediates are then further metabolized through common cellular pathways, eventually leading to mineralization (conversion to CO2, water, and inorganic ions).[3]

2.2. Key Enzymes Involved

-

Monooxygenases: These enzymes are crucial for the initial hydroxylation of the pyridine ring. They often require a reducing agent, such as NADH or NADPH, to activate molecular oxygen.[6][7] Flavin-dependent monooxygenases are a class of enzymes known to catalyze such reactions.[8]

-

Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of hydroxylated pyridine derivatives.[4] For instance, 3-hydroxy-2-methylpyridinecarboxylate dioxygenase is an example of an enzyme that cleaves a substituted pyridine ring.[4]

Quantitative Data

The available quantitative data primarily relates to the kinetics of microbial degradation of 3-methylpyridine and the activity of enzymes involved in pyridine metabolism.

| Parameter | Value | Organism/Enzyme | Reference |

| 3-Methylpyridine Degradation Kinetics | |||

| Maximum Specific Degradation Rate (q_max) | 0.48 h⁻¹ | Gordonia rubripertincta ZJJ | [3] |

| Half-saturation Constant (K_s) | 88.3 mg L⁻¹ | Gordonia rubripertincta ZJJ | [3] |

| Inhibition Constant (K_i) | 924.0 mg L⁻¹ | Gordonia rubripertincta ZJJ | [3] |

| Enzyme Kinetics (Hypothetical Example) | |||

| Michaelis Constant (K_m) for O₂ | 430 µM | Nogalamycin Monooxygenase (related enzyme) | [6] |

| Catalytic Rate (k_cat) | 13 min⁻¹ | Nogalamycin Monooxygenase (related enzyme) | [6] |

Experimental Protocols

The study of this compound's formation and metabolism involves a combination of microbiological, biochemical, and analytical techniques.

4.1. Isolation and Culture of Degrading Microorganisms

-

Enrichment and Isolation: A soil or water sample from a contaminated site is used to inoculate a mineral salts medium containing 3-methylpyridine as the sole carbon and nitrogen source. Through serial dilutions and plating on solid media, pure cultures of degrading bacteria can be isolated.

-

Culture Conditions: The isolated strains are typically grown in a liquid mineral salts medium with 3-methylpyridine at a specific concentration (e.g., 100-500 mg/L). The cultures are incubated at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.

4.2. Metabolite Identification and Quantification

-

Sample Preparation: Culture supernatant is collected at different time points, centrifuged to remove bacterial cells, and then extracted with an organic solvent (e.g., ethyl acetate).

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of 3-methylpyridine and its metabolites. A C18 column is typically used with a mobile phase of methanol (B129727) and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of volatile metabolites. The extracted samples are often derivatized (e.g., silylated) before analysis to increase their volatility.

-

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): Used for the structural elucidation of purified metabolites.

-

4.3. Enzyme Assays

-

Preparation of Cell-Free Extracts: Bacterial cells are harvested, washed, and then disrupted by methods such as sonication or French press to release the intracellular enzymes. The resulting lysate is centrifuged to obtain a cell-free extract.

-

Monooxygenase/Dioxygenase Activity Assay: The enzyme activity can be measured by monitoring the substrate-dependent consumption of O₂ using an oxygen electrode or by measuring the rate of NADH/NADPH oxidation spectrophotometrically at 340 nm. The formation of the product, this compound, can be quantified by HPLC.

Potential Biological Activities and Toxicological Profile

While the primary biological role of this compound appears to be as a metabolic intermediate, related hydroxypyridine compounds have shown a range of biological activities. For example, some have demonstrated antioxidant and membrane-protective properties.[9]

The toxicological profile of this compound indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][11] This is important to consider in the context of its accumulation in the environment or in industrial settings.

Conclusion

This compound is a key metabolite in the microbial degradation of 3-methylpyridine. Its formation is a critical step in the detoxification and mineralization of this environmental pollutant. While a specific pharmacological mechanism of action for this compound has not been extensively studied, its role in microbial metabolic pathways is well-documented. Further research into the enzymes responsible for its formation and degradation could provide valuable insights for bioremediation technologies and may reveal novel biocatalysts for industrial applications. The study of this compound underscores the intricate and important role of microbial metabolism in the biogeochemical cycling of xenobiotic compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound | 1003-56-1 | Benchchem [benchchem.com]

- 3. Biodegradation of 3-methylpyridine by an isolated strain, Gordonia rubripertincta ZJJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-hydroxy-2-methylpyridinecarboxylate dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monooxygenase Substrates Mimic Flavin to Catalyze Cofactorless Oxygenations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Health and Safety of 2-Hydroxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to a current SDS from a reputable supplier before handling 2-Hydroxy-3-methylpyridine (B85697).

Introduction

This compound, also known as 3-Methyl-2-pyridone, is a heterocyclic organic compound with the chemical formula C₆H₇NO.[1][2][3] It serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its health and safety profile is paramount for ensuring safe handling and for risk assessment in research and development. This guide provides a comprehensive overview of the available health and safety data, outlines general experimental protocols for toxicological assessment, and visualizes key informational workflows.